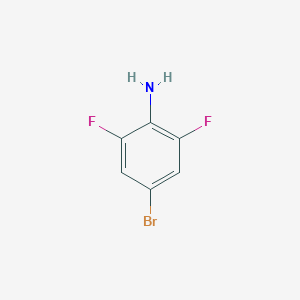

4-Bromo-2,6-difluoroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSQUAVMNHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346178 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-26-4 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,6 Difluoroaniline

Advanced and Optimized Synthetic Strategies

One-Step Methods Utilizing Hydrobromic Acid as a Brominating Reagent

The direct bromination of 2,6-difluoroaniline (B139000) represents a common and straightforward approach to obtaining 4-bromo-2,6-difluoroaniline. This electrophilic aromatic substitution is often carried out using elemental bromine in a suitable solvent, with the regioselectivity being a critical aspect of the reaction.

One documented procedure involves dissolving 2,6-difluoroaniline in glacial acetic acid. prepchem.com To this solution, a solution of bromine, also in glacial acetic acid, is added dropwise while maintaining the temperature below 25°C. prepchem.com The reaction mixture is typically stirred at room temperature for a couple of hours. prepchem.com The strong activating effect of the amino group directs the incoming electrophile (bromine) to the para position, leading to the desired this compound. This regioselectivity is driven by the +M (mesomeric) effect of the -NH₂ group, which outweighs the electron-withdrawing -I (inductive) effects of the fluorine atoms. Following the reaction, workup procedures often involve the addition of sodium thiosulphate to quench excess bromine, followed by the addition of sodium acetate (B1210297) and water. prepchem.com The product can then be isolated by filtration and further purified, for instance, by dissolution in ether, washing with a base like sodium hydroxide, and then water, followed by drying and solvent removal. prepchem.com Steam distillation can be employed as a final purification step to yield a colorless solid. prepchem.com

Another similar protocol describes the dissolution of 2,6-difluorobenzeneamine in acetic acid, followed by the addition of bromine. chemicalbook.com The mixture is stirred for a short period at room temperature. chemicalbook.com After the reaction, the solvent is evaporated, and the residue is treated with an aqueous solution of sodium carbonate, followed by extraction with a solvent like dichloromethane. chemicalbook.com This method has been reported to yield the product in high purity. chemicalbook.com

The use of hydrobromic acid can also be inferred in the context of generating the brominating species in situ or in creating a highly acidic environment that can influence the reaction kinetics. The electrophilic bromination of 2,6-difluoroaniline in glacial acetic acid with a hydrobromic acid catalyst demonstrates distinct regioselectivity, favoring substitution at the para position relative to the amine group to yield this compound as the major product.

| Reagent/Solvent | Role | Reference |

| 2,6-Difluoroaniline | Starting Material | prepchem.comchemicalbook.com |

| Bromine | Brominating Agent | prepchem.comchemicalbook.com |

| Glacial Acetic Acid | Solvent | prepchem.comchemicalbook.com |

| Sodium Thiosulphate | Quenching Agent | prepchem.com |

| Sodium Acetate | Workup Reagent | prepchem.com |

| Sodium Carbonate | Workup Reagent | chemicalbook.com |

| Dichloromethane | Extraction Solvent | chemicalbook.com |

| Ether | Extraction Solvent | prepchem.com |

| Water | Washing Agent | prepchem.com |

| Sodium Hydroxide | Washing Agent | prepchem.com |

Catalyst-Mediated Synthesis (e.g., Palladium-catalyzed methods for related compounds)

While direct bromination is a primary method for synthesizing this compound itself, palladium-catalyzed reactions are highly relevant for the subsequent transformations of this versatile molecule. The bromine atom in this compound serves as an excellent functional group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

For instance, palladium-catalyzed reactions are used for the synthesis of functionalized isoindolinones from various 2-bromoanilines. nih.gov Similarly, palladium catalysis facilitates the coupling of 2-bromoanilines with vinylstannanes to produce substituted indoles. acs.org Another application involves the palladium-catalyzed dual coupling of 2-iodobiphenyls with o-bromoanilines to synthesize tribenzo[b,d,f]azepines. bohrium.com Furthermore, a one-step synthesis of quinolines has been developed through the palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines. thieme-connect.comorganic-chemistry.org

These examples with related bromoanilines underscore the synthetic utility of the bromine atom introduced into the 2,6-difluoroaniline scaffold. The presence of the bromine allows this compound to be a valuable precursor for a wide range of more complex structures, which are of interest in pharmaceutical and materials science research. sigmaaldrich.com

| Reaction Type | Reactants | Catalyst System | Product Class | Reference |

| Carbonylation | 2-Bromoanilines, 2-Formylbenzoic Acid | Palladium Catalyst | Isoindolinones | nih.gov |

| Coupling | 2-Bromoanilines, Vinylstannanes | Palladium Catalyst | Substituted Indoles | acs.org |

| Dual Coupling | 2-Iodobiphenyls, o-Bromoanilines | Palladium Catalyst, P(o-tol)₃, Cs₂CO₃ | Tribenzo[b,d,f]azepines | bohrium.com |

| Cross-Coupling | o-Bromoanilines, Cyclopropanols | Pd(OAc)₂, dppb, K₂CO₃ | Quinolines | thieme-connect.comorganic-chemistry.org |

Challenges and Process Optimization in this compound Synthesis

The synthesis of this compound, while seemingly straightforward, presents challenges that necessitate careful process optimization to ensure high yield and purity.

A primary challenge is controlling the regioselectivity of the bromination. While the para-product is favored due to the directing effect of the amino group, the formation of other isomers, such as 2-bromo-6-fluoroaniline (B133542) or di-brominated products like 4,6-dibromo-2-fluoroaniline, can occur. google.com The reaction conditions, including temperature, solvent, and the rate of addition of the brominating agent, must be precisely controlled to minimize the formation of these byproducts. For example, keeping the temperature below 25°C during bromine addition is a common practice to enhance selectivity. prepchem.com

Another challenge lies in the purification of the final product. The presence of unreacted starting material and isomeric byproducts can complicate the isolation of pure this compound. The workup procedure, often involving quenching, neutralization, and extraction steps, is critical for removing impurities. prepchem.comchemicalbook.com Techniques like steam distillation have been employed to obtain a highly pure, colorless solid product, indicating its effectiveness in separating the desired compound from less volatile impurities. prepchem.com

Process optimization also involves considering environmental and cost factors. A patented method for preparing the related compound 4-bromo-2,6-difluorobenzonitrile (B47616) from 3,5-difluorobromobenzene highlights the importance of using low-cost starting materials and avoiding highly toxic or corrosive reagents like potassium cyanide and bromine to reduce environmental pollution and production costs. google.com Although this patent is for a different compound, the underlying principles of seeking cost-effective and environmentally benign synthetic routes are broadly applicable to the industrial production of specialty chemicals like this compound.

Furthermore, an improved bromination method for the synthesis of 4-bromo-2-fluoroaniline (B1266173), a related compound, resulted in a high yield of 94%, with minimal formation of byproducts. google.com This was achieved through careful control of the reaction in a two-phase aqueous system, demonstrating that optimization of the reaction medium can significantly improve the outcome. google.com Such strategies could potentially be adapted for the synthesis of this compound to enhance yield and purity.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2,6 Difluoroaniline

Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 4-bromo-2,6-difluoroaniline is significantly influenced by the electronic and steric properties of its halogen substituents.

The fluorine and bromine atoms attached to the aromatic ring primarily exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. masterorganicchemistry.com This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted aniline (B41778). byjus.com The two fluorine atoms at the ortho-positions are particularly effective at deactivating the ring.

The placement of two fluorine atoms at the 2 and 6 positions (ortho to the amino group) introduces significant steric hindrance around the nitrogen atom. nih.govrsc.org This steric bulk can impede reactions that involve the amino group or adjacent positions on the ring. researchgate.netresearchgate.net For instance, the steric shield created by the ortho-fluoro groups can influence the regioselectivity of substitution reactions by directing incoming reagents to less hindered positions. Kinetic studies on other 2,6-disubstituted anilines have demonstrated that steric hindrance can be a key factor, sometimes becoming the rate-limiting step in processes like proton transfer from intermediate complexes. researchgate.netresearchgate.net The synthesis of such sterically congested anilines often requires specialized methods to overcome these steric challenges. nih.govrsc.org

Amine Group Reactivity

The amino group is a primary site of reactivity in this compound, functioning as a potent nucleophile and undergoing oxidative transformations. ossila.comsmolecule.com

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character to the molecule. quora.com This allows this compound to participate in a variety of reactions where it attacks electron-deficient centers. ossila.comunivook.comsmolecule.comcymitquimica.com A common example is acylation, such as the reaction with chloroacetyl chloride in the presence of a base, to form the corresponding N-substituted acetamide. The nucleophilicity of the amine can be attenuated by converting it into an amide, which delocalizes the nitrogen's lone pair into the adjacent carbonyl group, making it less available to the aromatic ring. libretexts.orgchemistrysteps.com

The amine functionality of this compound can be oxidized to form azo compounds, which contain the characteristic -N=N- functional group. ossila.comunivook.comsmolecule.com This transformation is valuable for the synthesis of dyes and photoresponsive materials. ossila.comorganic-chemistry.orgnsf.gov

One common method is through diazotization, where the aniline is treated with a nitrous acid source (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form an aryl diazonium salt. wikipedia.orgnih.gov This salt is a potent electrophile and can then react with an electron-rich coupling partner, such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution reaction to yield the final azo dye. organic-chemistry.orgwikipedia.org

Alternatively, symmetrical azobenzenes can be synthesized via direct oxidative coupling of anilines. acs.org For example, this compound can undergo oxidative dimerization to yield 1,2-bis(4-bromo-2,6-difluorophenyl)diazene. nih.gov One reported method for this transformation utilizes N-chlorosuccinimide (NCS) as an oxidant and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, providing the product in moderate to excellent yields. nih.gov

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| This compound | N-Chlorosuccinimide (NCS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,2-bis(4-bromo-2,6-difluorophenyl)diazene | 64% |

Bromine Atom Reactivity: Cross-Coupling and Functionalization

The bromine atom at the para-position serves as a versatile functional handle, primarily enabling palladium-catalyzed cross-coupling reactions. ossila.comsmolecule.com These reactions are fundamental in synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the molecular structure. univook.comsmolecule.com The bromine atom's ability to participate in the oxidative addition step of the catalytic cycle makes it an excellent leaving group in these transformations.

Common cross-coupling reactions involving aryl bromides like this compound include the Suzuki coupling (reaction with an organoboron species) and the Buchwald-Hartwig amination (reaction with an amine). mit.edu These methods provide access to a wide range of more complex derivatives, such as biaryls or substituted diarylamines, which are scaffolds for pharmaceuticals and materials science applications. ossila.comunivook.comdicp.ac.cn For instance, conjugated triarylamines synthesized from this compound have been utilized as hole-transporting materials in perovskite solar cells and OLEDs. ossila.comunivook.com

| Functional Group | Type of Reactivity | Common Reactions | Key Features |

|---|---|---|---|

| Amino Group (-NH₂) | Nucleophilic, Oxidizable | Acylation, Alkylation, Diazotization, Oxidative Coupling | Acts as a nucleophile and can be transformed into azo compounds. ossila.comsmolecule.com |

| Bromine Atom (-Br) | Electrophilic Handle | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Enables formation of C-C and C-N bonds for molecular extension. univook.comsmolecule.com |

| Fluorine Atoms (-F) | Electronic & Steric Modifier | Nucleophilic Aromatic Substitution (under harsh conditions) | Strong electron-withdrawing effect; provides steric hindrance. ossila.comsmolecule.com |

Palladium-Catalyzed Coupling Reactions for Molecular Expansion and Modification

The carbon-bromine bond in this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the straightforward expansion and functionalization of the aromatic core. smolecule.comossila.com These reactions are fundamental in constructing more complex molecular architectures.

One of the most utilized transformations is the Suzuki-Miyaura coupling. This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For instance, the reaction of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid, catalyzed by Pd(PPh₃)₄ and sodium carbonate, yields the corresponding 4-phenyl-substituted products in good yields. beilstein-journals.org

Another important palladium-catalyzed reaction is the Sonogashira coupling, which forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. beilstein-journals.org The resulting arylalkynes are versatile intermediates for further transformations.

The Heck reaction, another cornerstone of palladium catalysis, allows for the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the aromatic ring.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to more complex aniline derivatives. The choice of ligand on the palladium catalyst is crucial for the efficiency of these C-N cross-coupling reactions. mit.edu

These palladium-catalyzed reactions are indispensable tools for medicinal chemists and materials scientists, allowing for the modular and efficient synthesis of a wide array of functionalized molecules from the this compound scaffold. researchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Pd(PPh₃)₄, Base | Aryl-Aryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Aryl-Amine |

Other Metal-Catalyzed Transformations Involving the Carbon-Bromine Bond

Beyond palladium, other transition metals can catalyze transformations at the carbon-bromine bond of this compound and related aryl bromides. These reactions expand the synthetic utility of this versatile building block. For example, copper-catalyzed coupling reactions, sometimes referred to as Ullmann-type reactions, can be employed to form carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, they can be effective for specific substrate combinations.

Iron, cobalt, and nickel complexes, particularly with N-heterocyclic carbene (NHC) ligands, have emerged as effective catalysts for the cross-coupling of aryl bromides with Grignard reagents (magnesium-based organometallics). fluorine1.ru These earth-abundant metals offer a more sustainable and economical alternative to palladium for certain transformations.

The reactivity of the carbon-bromine bond allows for the formation of organometallic intermediates, such as Grignard reagents or organolithium species, by reacting this compound with magnesium metal or a strong organolithium base, respectively. These highly reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups.

These alternative metal-catalyzed reactions and the formation of organometallic intermediates provide a complementary set of tools to the more common palladium-catalyzed methods, enhancing the synthetic chemist's ability to manipulate the this compound scaffold.

Fluorine Atom Reactivity: Nucleophilic Aromatic Substitution and Molecular Orbital Energy Level Modulation

The fluorine atoms at the ortho-positions of this compound significantly influence its chemical reactivity. Their strong electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). This allows for the displacement of the fluorine atoms by various nucleophiles, providing a pathway to further functionalize the molecule. ossila.com The ease of this substitution is dependent on the reaction conditions and the nature of the incoming nucleophile.

Furthermore, the fluorine substituents play a crucial role in modulating the molecular orbital energy levels of the compound and its derivatives. ossila.comunivook.com By lowering the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the fluorine atoms can impact the electronic properties of the final molecule. univook.com This is a key consideration in the design of materials for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells, where tuning the energy levels is critical for efficient device performance. ossila.comunivook.com

Electrophilic Aromatic Substitution Patterns in this compound Derivatives

The directing effects of the substituents on the this compound ring govern the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. In the case of this compound, the positions ortho and para to the amino group are already substituted.

For derivatives of this compound, the outcome of electrophilic substitution will depend on the nature of the electrophile and the specific substituents present. For instance, in the bromination of 2,6-difluoroaniline (B139000), the amino group directs the incoming bromine to the para position, yielding this compound. smolecule.com This indicates the powerful directing effect of the amino group. In cases where the amino group is modified, for example, by acylation to form an anilide, its activating effect is reduced, which can influence the position of further substitution. The interplay of the electronic and steric effects of all substituents must be considered to predict the outcome of electrophilic aromatic substitution on derivatives of this compound. chemimpex.comresearchgate.net

Studies on Oxidative Homo-Coupling Reactions of Anilines

The oxidative homo-coupling of anilines is a valuable method for the synthesis of substituted azobenzenes and benzidines. These reactions typically involve the use of a metal catalyst and an oxidant. For example, a heterogeneous rhodium-on-carbon (Rh/C) catalyst has been shown to effectively catalyze the aerobic oxidative homo-coupling of various anilines, using molecular oxygen as the sole oxidant. nih.govacs.org This method provides an environmentally friendly route to symmetrically substituted azo compounds.

Another approach involves the use of a flower-like CuCo₂O₄ mixed oxide material as a catalyst for the direct oxidative azo coupling of anilines under aerobic conditions, without the need for additional oxidants or additives. nih.gov This catalyst system has demonstrated high efficiency and reusability. nih.gov Furthermore, metal-free oxidative coupling of anilines to form aromatic azo compounds has been achieved in water using sodium hypochlorite (B82951) (bleach) as the oxidant. unicamp.br

While specific studies on the oxidative homo-coupling of this compound are not detailed in the provided context, the general principles of aniline coupling suggest that this substrate could potentially undergo such transformations to yield the corresponding symmetrically substituted azo or biaryl compounds. The electronic and steric properties of the bromo and fluoro substituents would likely influence the reactivity and the reaction conditions required for a successful coupling. The development of continuous-flow processes for the copper-mediated oxidative homocoupling of anilines has also shown promise for improving the sustainability and efficiency of these reactions. figshare.com

Applications of 4 Bromo 2,6 Difluoroaniline As a Core Building Block in Advanced Organic Synthesis

In Pharmaceutical and Medicinal Chemistry Research

4-Bromo-2,6-difluoroaniline is a highly versatile trifunctional building block in organic synthesis, prized for its unique electronic and structural properties. ossila.com The presence of three distinct reactive sites—an amine group, a bromine atom, and two fluorine atoms—allows for a wide range of chemical transformations. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the amine group and influences the reactivity of the aromatic ring, while the bromine atom is amenable to various cross-coupling reactions. ossila.com This combination of features makes it an invaluable intermediate in the construction of complex, biologically active molecules. chemimpex.cometwinternational.com

Synthesis of Tyrosine Kinase Inhibitors (e.g., EGFR, HER-2)

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in the design of potent tyrosine kinase inhibitors (TKIs), including those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Structure-activity relationship (SAR) studies have revealed that halogenated aniline (B41778) moieties are crucial as they occupy a key lipophilic pocket within the ATP-binding site of the EGFR kinase domain. nih.gov

This compound serves as a critical precursor for the aniline portion of these inhibitors. While specific syntheses for globally recognized drugs like Lapatinib may start from different materials, the underlying synthetic strategies often involve the coupling of a halogenated aniline with a quinazoline (B50416) core. researchgate.netgoogle.com For instance, the synthesis of Vandetanib, a potent inhibitor of both VEGFR and EGFR, involves the use of a closely related precursor, 4-bromo-2-fluoroaniline (B1266173), highlighting the importance of this class of substituted anilines in accessing such therapeutic agents. nih.govmdpi.com The strategic placement of fluorine and bromine atoms on the aniline ring can significantly modulate the inhibitor's potency and selectivity. nih.gov

The table below lists prominent tyrosine kinase inhibitors featuring the anilinoquinazoline (B1252766) or a similar core structure, emphasizing the role of the substituted aniline component.

| Tyrosine Kinase Inhibitor | Core Structure | Aniline Moiety Feature | Targeted Kinases |

| Gefitinib (B1684475) | Quinazoline | Chloro, Fluoro-substituted aniline | EGFR |

| Erlotinib | Quinazoline | Ethynyl-substituted aniline | EGFR |

| Lapatinib | Quinazoline | Chloro, Fluoro-benzyloxy-substituted aniline | EGFR, HER2 |

| Vandetanib | Quinazoline | Bromo, Fluoro-substituted aniline | VEGFR, EGFR |

This table illustrates the common structural motif in several key tyrosine kinase inhibitors where halogenated anilines are fundamental.

Development of Anti-cancer Agents

Owing to its utility in synthesizing kinase inhibitors, this compound is a key intermediate in the broader development of anti-cancer agents. chemimpex.com Its fluorinated structure contributes to the enhanced stability and biological activity of the final compounds. chemimpex.com Researchers utilize this building block to create complex molecules designed to interfere with cancer cell proliferation, signaling, and survival. ossila.com

One notable application involves its incorporation into a supramolecular hydrogel designed for the selective, light-induced release of a potent anticancer agent, demonstrating its utility in advanced drug delivery systems. ossila.com The development of novel dianilinopyrimidines as EGFR inhibitors also showcases the importance of halogenated anilines in creating compounds with significant anti-tumor activities against various cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and HepG2 (liver cancer). nih.govresearchgate.net

The following table summarizes research findings on anti-cancer agents developed using halogenated aniline building blocks.

| Compound Class | Aniline Precursor | Target/Mechanism | Cancer Cell Line Examples |

| Dianilinopyrimidines | Halogenated anilines | EGFR Inhibition | A549, PC-3, HepG2 nih.gov |

| 4-Anilinoquinazolines | Halogenated anilines | EGFR-TK Inhibition | MCF-7 (Breast), HeLa (Cervical) nih.govresearchgate.net |

| Pyrrolo[2,3-d]pyrimidines | 3-Bromoaniline | RTK Inhibition (EGFR, PDGFR-β) | Not specified nih.gov |

This table presents examples of anti-cancer compound classes synthesized from halogenated anilines and their biological targets.

Precursors for Anti-inflammatory and Antibacterial Sulfonamide Drugs

Halogenated anilines are important precursors for the synthesis of sulfonamide (sulfa) drugs, a class of therapeutics with broad applications, including antibacterial and anti-inflammatory effects. guidechem.com Antibacterial sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis and, consequently, bacterial growth. nih.gov The core structure of these drugs often involves an aniline moiety derivatized with a sulfonamide group. nih.gov

The synthesis of sulfonamides typically involves the reaction of an aniline derivative with an aryl sulfonyl chloride. ekb.eg this compound can be readily incorporated into this synthetic scheme to produce novel sulfonamide derivatives. The fluorine and bromine substituents can be leveraged to modulate the compound's antibacterial spectrum, potency, and pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

| Drug/Compound Class | Therapeutic Use | General Aniline Precursor |

| Sulfamethoxazole | Antibacterial | 4-Aminobenzenesulfonamide derivatives |

| Sulfadiazine | Antibacterial | 4-Aminobenzenesulfonamide derivatives |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Aniline derivatives |

| Furosemide | Diuretic | Anthranilic acid derivatives |

This table shows examples of drugs containing a sulfonamide group derived from aniline or related precursors.

Intermediates for Treatments of Polycystic Kidney Disease and Colon Polyps

Research into treatments for conditions such as colon polyps has identified halogenated anilines as key intermediates for synthesizing potential therapeutic agents. guidechem.com Specifically, compounds related to this compound are used as building blocks for molecules targeting pathways involved in polyp growth. guidechem.com

In the context of autosomal dominant polycystic kidney disease (ADPKD), a genetic disorder characterized by the growth of numerous cysts in the kidneys, research is focused on identifying compounds that can slow disease progression. nih.govgoogle.com While there is no direct evidence in the provided search results linking this compound to current ADPKD drug synthesis, the exploration of novel small molecules targeting the underlying cellular mechanisms, such as aberrant cell proliferation and fluid secretion, is an active area of research where versatile building blocks like halogenated anilines could be employed. nih.gov

| Condition | Role of Halogenated Aniline Intermediate |

| Colon Polyps | Serves as a key intermediate in the synthesis of potential treatments. guidechem.com |

| Polycystic Kidney Disease | No direct synthetic role established in search results; however, it is a potential building block for novel investigational agents. |

This table outlines the application of halogenated anilines as intermediates in the development of treatments for specific medical conditions.

Design of Biologically Active Molecules with Enhanced Metabolic Stability and Bioavailability

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and favorably modulate physicochemical properties. bohrium.comnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov By strategically placing fluorine atoms at metabolically labile positions on a molecule, drug developers can block these sites of oxidation, thereby increasing the drug's half-life and bioavailability. nih.govresearchgate.net

The 2,6-difluoro substitution pattern of this compound is particularly effective in this regard, shielding adjacent positions on the aromatic ring. Furthermore, the high electronegativity of fluorine can lower the pKa of nearby amine groups, which can alter a molecule's absorption, distribution, and target-binding affinity. bohrium.comnih.gov This modulation of electronic properties is a critical tool for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. researchgate.net

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased by blocking sites of C-H oxidation. nih.gov |

| pKa of adjacent amines | Decreased due to fluorine's electron-withdrawing effect. bohrium.com |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets. nih.gov |

| Lipophilicity (LogP/LogD) | Generally increased, which can improve membrane permeability. nih.gov |

This table summarizes the strategic advantages of incorporating fluorine into biologically active molecules.

Synthesis of Potent VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibitors of VEGFR tyrosine kinases are therefore an important class of anti-cancer drugs. Many of these inhibitors, such as Sunitinib and Vandetanib, are multi-targeted, often inhibiting other kinases like EGFR and PDGFR. nih.govnih.gov

The synthesis of Vandetanib and its derivatives provides a clear example of the utility of halogenated anilines in this context. mdpi.com Synthetic routes utilize 4-bromo-2-fluoroaniline, a close structural analog of this compound, to construct the 4-anilinoquinazoline core essential for inhibitory activity. nih.gov The bromo-fluoro substitution pattern on the aniline ring is crucial for achieving high-potency inhibition of the VEGFR kinase. This makes this compound a valuable starting material for the discovery and development of new and potentially more selective VEGFR inhibitors. nih.govresearchgate.net

| VEGFR Inhibitor | Aniline Moiety Feature | Other Key Kinase Targets |

| Vandetanib | Bromo, Fluoro-substituted aniline | EGFR |

| Sunitinib | Fluoro-substituted indole (B1671886) (derived from fluorinated aniline) | PDGFR, c-KIT |

| Axitinib | Substituted indazole | PDGFR, c-KIT |

This table highlights prominent VEGFR inhibitors and the structural features derived from aniline or related nitrogen-containing heterocycles.

In Agrochemical Development and Research

This compound is a valuable precursor in the development of modern agrochemicals. Its derivatives are investigated for the creation of new active ingredients that aim to protect crops and enhance agricultural productivity.

Synthesis of Herbicides, Insecticides, and Fungicides

The molecular framework of this compound is utilized in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. While specific commercial products directly synthesized from this compound are not extensively documented in publicly available literature, the synthesis of bromoaniline derivatives is a known route for creating active compounds for crop protection google.comjustia.com. Patents in the agrochemical field describe processes for preparing 4-bromoaniline (B143363) derivatives as intermediates for herbicidally active compounds google.comjustia.com. For instance, certain isoxazolin-3-ylacylbenzenes with herbicidal properties use 4-bromoaniline derivatives as key intermediates in their synthesis google.com. The presence of the bromine and fluorine atoms in the this compound starting material can influence the biological activity and selectivity of the final agrochemical product.

Research on Enhanced Crop Protection Agents

Research in the agrochemical sector focuses on developing more effective and environmentally benign crop protection agents. The use of fluorinated building blocks like this compound is a key area of this research. The fluorine atoms can enhance the metabolic stability and bioavailability of the resulting pesticide, potentially leading to lower application rates and improved safety profiles. While detailed research findings on specific crop protection agents derived from this compound are often proprietary, the general importance of halogenated anilines as intermediates is well-established in the industry google.comjustia.com.

In Organic Electronic Materials and Material Science Research

This compound is a significant building block in the field of material science, particularly for the synthesis of organic electronic materials. Its structural features are instrumental in designing molecules with specific electronic and photophysical properties.

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

In the development of Organic Light-Emitting Diodes (OLEDs), Hole Transport Materials (HTMs) are crucial for efficient device performance. This compound is used as a precursor for synthesizing advanced HTMs, such as conjugated quasi-planar triarylamines univook.comossila.com. The fluorine substituents on the aniline ring are known to modulate the energy levels of the molecular orbitals of the final material univook.comossila.com. This tuning of electronic properties is critical for achieving efficient injection and transport of holes from the anode to the emissive layer in the OLED stack. The synthesis of these triarylamine-based HTMs often involves palladium-catalyzed cross-coupling reactions, where the bromine atom on the this compound molecule provides a convenient reactive handle researchgate.net.

Table 1: Role of this compound in OLED Hole Transport Materials

| Feature of this compound | Contribution to Hole Transport Material Properties |

| Fluorine Substituents | Adjusts the energy levels of molecular orbitals for better charge injection and transport univook.comossila.com. |

| Bromine Atom | Provides a reactive site for palladium-catalyzed coupling reactions to build larger conjugated molecules ossila.com. |

| Aniline Group | Forms the core of triarylamine structures, which are known for their excellent hole-transporting capabilities. |

Components in Perovskite Solar Cells

Similar to its role in OLEDs, this compound is a key starting material for the synthesis of HTMs used in perovskite solar cells (PSCs) univook.comossila.com. The efficiency and stability of PSCs are highly dependent on the properties of the charge transport layers. HTMs derived from this compound, such as conjugated quasi-planar triarylamines, facilitate the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the electrode univook.comossila.com. The fluorinated nature of the precursor helps in designing HTMs with appropriate energy levels that align well with the valence band of the perovskite material, thereby minimizing energy loss at the interface nih.gov.

Table 2: Application of this compound Derivatives in Perovskite Solar Cells

| Application | Role of this compound Derivative | Desired Outcome |

| Hole Transport Layer | Forms the Hole Transport Material (HTM) | Efficient extraction and transport of holes from the perovskite layer univook.comossila.com. |

| Energy Level Tuning | The fluorine atoms help to adjust the HOMO energy level of the HTM | Improved alignment with the perovskite's valence band for better device performance nih.gov. |

Precursors for Organic Semiconductors

This compound is a versatile precursor for the synthesis of various organic semiconductors univook.comossila.com. The development of new organic semiconductors is crucial for advancements in flexible electronics, sensors, and other next-generation electronic devices. The bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are powerful methods for forming carbon-carbon bonds and constructing complex conjugated systems ossila.com. These reactions allow for the systematic extension of the molecule's structure, leading to the creation of novel organic semiconductors with tailored electronic properties. The presence of fluorine atoms can also impart desirable characteristics to the final semiconductor, such as improved stability and charge transport properties.

Development of Advanced Polymers and Coatings

This compound serves as a crucial building block in the synthesis of advanced polymers and coatings due to its unique trifunctional nature. The presence of bromine and fluorine atoms, along with an amine group, allows for a variety of chemical modifications, making it a versatile precursor for high-performance macromolecules. ossila.comunivook.com The fluorine substituents are particularly significant as they can modify the energy levels of the molecular orbitals and are susceptible to nucleophilic aromatic substitution, a key reaction in designing complex macromolecules. ossila.comunivook.com

Researchers have utilized this compound to synthesize conjugated quasi-planar triarylamines. These resulting macromolecules are integral components in the fabrication of organic electronic devices, where they function as hole-transporting materials in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.comunivook.com The incorporation of the fluorinated aniline moiety contributes to the stability and electronic properties of the final polymeric materials, which are essential for the performance and longevity of these advanced coatings and electronic components. chemimpex.com

Table 1: Applications of Polymers Derived from this compound

| Application Area | Role of Derived Polymer | Key Benefit from this compound |

|---|---|---|

| Perovskite Solar Cells | Hole-Transporting Material | Enhances electronic properties and stability |

| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Material | Modifies molecular orbital energy levels |

Fabrication of Self-Assembled Molecular Architectures

The distinct chemical reactivity of the substituents on the this compound ring makes it an ideal candidate for constructing complex, self-assembled molecular architectures. ossila.com The strategic placement of the bromine, fluorine, and amine groups allows for controlled, stepwise reactions to build larger, well-defined molecules. These molecules can then be designed to interact with each other through non-covalent forces, leading to spontaneous organization into ordered supramolecular structures. A notable example is its use in creating palladium-azobenzene complexes that exhibit reversible self-assembly. ossila.comunivook.com

Photo-switching Palladium-Azobenzene Complexes Derived from this compound

A significant application of this compound is in the synthesis of photo-responsive materials. Specifically, it has been used to create palladium-azobenzene complexes that possess photo-switching capabilities. ossila.comunivook.com These complexes can reversibly switch between two different, discrete self-assembled structures upon exposure to light. This behavior stems from the trans-cis isomerization of the azobenzene (B91143) unit, which is derived from the aniline precursor. The photo-induced change in molecular geometry triggers a macroscopic change in the material's structure and properties. This characteristic is highly sought after for applications in molecular switches, sensors, and data storage systems. ossila.com

Application in Supramolecular Hydrogels for Drug Release

The versatility of this compound as a synthetic intermediate extends to the field of biomaterials, particularly in the design of advanced drug delivery systems. While direct use is as a precursor, its derivatives can be incorporated into polymer networks to form supramolecular hydrogels. These hydrogels are cross-linked through non-covalent, reversible bonds, which can be engineered for specific functions. nih.gov By incorporating moieties derived from this compound, it is possible to tailor the properties of the hydrogel, such as its mechanical strength and its affinity for specific drug molecules. nih.gov The ability to engineer these materials at the molecular level allows for the creation of "smart" hydrogels that can release therapeutic agents in a controlled manner in response to specific stimuli. nih.gov

In Dye and Pigment Chemistry

This compound is a valuable intermediate in the synthesis of specialty dyes and pigments. chemimpex.com Its aromatic structure and the presence of the amine group are key features that allow it to be converted into highly colored azo compounds. ossila.comunivook.com

The primary method for converting this compound into a dye is through a diazotization reaction, followed by an azo coupling. unb.caijirset.com In the first step, the primary aromatic amine group (-NH2) on the molecule is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). ijirset.com This reaction converts the amine into a highly reactive diazonium salt. unb.ca

This diazonium salt is an electrophile that is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. unb.caijirset.com This second step, known as azo coupling, forms a stable compound containing the -N=N- linkage (azo group), which acts as a chromophore responsible for the color of the dye. ossila.comunivook.com

Table 2: Diazotization and Azo Coupling Process

| Step | Process | Reactants | Product |

|---|---|---|---|

| 1 | Diazotization | This compound, Sodium Nitrite, Acid | Aryl Diazonium Salt |

The inclusion of halogen atoms, such as bromine and fluorine, in the structure of a dye molecule can significantly improve its properties. Dyes synthesized from this compound are noted for their enhanced colorfastness and stability. chemimpex.com These properties refer to the resistance of the dye to fading or running when exposed to various conditions like light, washing, and rubbing. The presence of the halogen atoms can increase the molecule's stability and its affinity for synthetic fabrics like polyester (B1180765) and nylon, leading to a more durable and long-lasting coloration. iiste.org This makes the resulting azo compounds commercially important for the textile industry. iiste.org

As Reagents in Analytical Chemistry

This compound serves as a crucial precursor in the development of specialized reagents for analytical chemistry, particularly in the field of chromatography. Its unique structure, featuring both halogen and amine functionalities, allows for its conversion into highly sensitive molecules for the detection and quantification of specific analytes.

A significant application of this compound is in the synthesis of fluorogenic derivatizing reagents used for the determination of aminothiols by High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical method, such as enhancing detector response. sdiarticle4.comresearchgate.net

Specifically, this compound is a key starting material for synthesizing ammonium (B1175870) 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate. This reagent reacts with aminothiols to form highly fluorescent derivatives. The introduction of a fluorophore allows for sensitive and selective detection using a fluorescence detector in an HPLC system, which is often more sensitive than standard UV-visible detection. sdiarticle4.comresearchgate.net This method is valuable for the simultaneous analysis of aminothiols in complex biological samples, such as human plasma.

| Reagent Precursor | Synthesized Derivatizing Reagent | Application | Analytical Technique |

| This compound | Ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate | Determination of aminothiols in biological samples | HPLC with Fluorescence Detection |

In General Organic Synthesis

The distinct chemical reactivity of its multiple functional groups makes this compound a versatile building block in general organic synthesis. ossila.comunivook.com The bromine atom facilitates palladium-catalyzed cross-coupling reactions to extend the molecular structure, while the nucleophilic amine group can participate in various condensation and substitution reactions. ossila.comunivook.com The ortho-positioned fluorine atoms influence the molecule's electronic properties and can also be involved in nucleophilic aromatic substitution. ossila.comunivook.com

This compound is utilized as a precursor in the synthesis of olefin tolanes. Tolanes, or diphenylacetylenes, are a class of compounds containing a carbon-carbon triple bond flanked by two phenyl rings. The "olefin" designation suggests the incorporation of alkene functionalities. The synthesis leverages the reactive sites on the this compound core to build these more complex, conjugated systems.

The compound serves as a key intermediate in the creation of substituted arylalkynes. A specific example is the synthesis of 1-(4-amino-3,5-difluoro)-2-(4-butyloxyphenyl)ethyne. This synthesis likely involves a Sonogashira coupling or a similar palladium-catalyzed reaction where the bromine atom of this compound is coupled with a terminal alkyne, such as 1-ethynyl-4-butyloxybenzene.

Functionalized terphenyls, which are molecules consisting of three connected benzene (B151609) rings, can also be synthesized from this compound. An example of a product from such a synthesis is 4′′-n-butyloxy-3,5-difluoroterphenyl-4-amine. This synthesis would typically involve sequential cross-coupling reactions, such as the Suzuki coupling, to attach the additional phenyl rings to the initial aniline-based core.

Research has demonstrated the use of this compound in the synthesis of novel phenoxyimine ligands. ossila.com This process involves creating a 2,6-difluoro-4-styrylaniline intermediate from the parent compound, which is then used to form the final phenoxyimine structure. ossila.com These types of ligands are important in coordination chemistry and catalysis.

| Precursor | Synthesized Product Class/Example | Key Reaction Type (Probable) |

| This compound | Olefin Tolanes | Cross-coupling |

| This compound | 1-(4-amino-3,5-difluoro)-2-(4-butyloxyphenyl)ethyne | Sonogashira cross-coupling |

| This compound | 4′′-n-butyloxy-3,5-difluoroterphenyl-4-amine | Suzuki cross-coupling |

| This compound | Novel Phenoxyimine Ligands | Imine condensation |

Spectroscopic and Computational Characterization of 4 Bromo 2,6 Difluoroaniline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 4-Bromo-2,6-difluoroaniline and for studying its derivatives. Each technique offers unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, the aromatic protons are influenced by the surrounding fluorine, bromine, and amino substituents. The two equivalent aromatic protons (H-3 and H-5) are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The amino (-NH₂) protons typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The carbon atoms directly bonded to fluorine exhibit splitting due to carbon-fluorine coupling (¹J-CF, ²J-CF, etc.), which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. For instance, carbons bonded to the highly electronegative fluorine atoms (C-2 and C-6) are expected to be significantly deshielded. The carbon attached to the bromine (C-4) and the carbon bearing the amino group (C-1) also show distinct chemical shifts. While specific, detailed experimental data for this compound is not extensively published in peer-reviewed literature, data for a related compound, 4-fluoroaniline, illustrates the characteristic splitting patterns caused by fluorine.

| Compound | Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

|---|---|---|---|---|

| 4-Fluoroaniline | ¹H NMR | CDCl₃ | 3.60 (s, 2H, NH₂), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 6.89 (t, J=8.0 Hz, 2H, ArH) | J(H-F) coupling observed |

| ¹³C NMR | CDCl₃ | 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz) | J(C-F) coupling observed |

Data for 4-Fluoroaniline is sourced from a supporting information document in the New Journal of Chemistry and is used here for illustrative purposes. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These two methods are complementary; bands that are strong in IR may be weak in Raman, and vice versa.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are found in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹, respectively.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds. The aromatic ring vibrations and the C-F and C-Br bonds are expected to give rise to distinct Raman signals.

Computational studies, often employing Density Functional Theory (DFT), are frequently used to calculate the vibrational frequencies of molecules. These theoretical calculations aid in the precise assignment of the experimental IR and Raman bands. For example, studies on similarly substituted anilines, such as 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-4-methylaniline, have demonstrated the successful application of DFT calculations in assigning their vibrational spectra. nih.govnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR (Strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Medium) |

| N-H Bend (scissoring) | 1590 - 1650 | IR (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR (Medium), Raman (Strong) |

| C-N Stretch | 1250 - 1360 | IR (Strong) |

| C-F Stretch | 1100 - 1300 | IR (Very Strong) |

| C-Br Stretch | 500 - 700 | IR (Medium), Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ-max) is characteristic of the molecule's electronic structure.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction analysis, when a suitable single crystal can be grown, provides an unambiguous determination of the molecular structure. This technique would reveal the precise bond lengths and angles of the this compound molecule. Furthermore, it would elucidate the details of the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the amino group and halogen bonding involving the bromine atom. While the crystal structure of this compound itself has not been reported, studies on analogous compounds like 4-Bromo-2-chloroaniline reveal that intermolecular N—H···N and weak N—H···Br hydrogen bonds can play a significant role in stabilizing the crystal lattice, often generating sheet-like structures.

Powder X-ray Diffraction (PXRD) for Material Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is used to identify the crystalline phases of a bulk sample and can be used to determine unit cell parameters. The PXRD pattern is a fingerprint of the crystalline solid. For this compound, PXRD could be used to confirm the identity of a synthesized batch against a known standard, to assess its purity, and to study any potential polymorphism (the ability of a compound to exist in more than one crystal structure). The crystal structure of related simple molecules like p-bromoaniline has been successfully determined from high-resolution laboratory X-ray powder diffraction data, demonstrating the utility of this technique when single crystals are not available.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a critical analytical technique for the molecular identification of this compound, primarily by determining its molecular weight and providing clues to its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak (M+), which confirms the molecular mass.

A distinctive feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the spectrum exhibits two peaks of almost equal intensity for the molecular ion: M+ and (M+2)+. This 1:1 ratio for the M+ and M+2 peaks is a hallmark of monobrominated compounds and serves as a primary identifier miamioh.edu. The monoisotopic mass of this compound is 206.94952 Da nih.gov.

While detailed experimental fragmentation data is specific to instrument conditions, the primary fragmentation pathways for halogenated anilines typically involve the loss of the halogen atom or the amino group. Common fragmentation could include the loss of a bromine radical (•Br) or hydrogen fluoride (B91410) (HF).

Computational tools can predict the collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, providing another layer of identification.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 207.95680 | 132.5 |

| [M+Na]+ | 229.93874 | 146.0 |

| [M-H]- | 205.94224 | 136.7 |

| [M+K]+ | 245.91268 | 134.1 |

| [M]+ | 206.94897 | 146.9 |

Data sourced from computational predictions. uni.lu

Computational Chemistry Approaches

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data. These theoretical methods are used to predict molecular structure, electronic properties, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the vibrational spectra (infrared and Raman) of molecules. For compounds like this compound, calculations are typically performed using functionals such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost mdpi.comdoi.org.

The first step in DFT analysis is the optimization of the molecular geometry to find the lowest energy conformation. Following optimization, vibrational frequency calculations are performed. The predicted frequencies and their corresponding intensities for IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands researchgate.net. This comparative analysis is crucial for a complete structural characterization of the molecule.

Table 2: Typical Vibrational Modes for this compound and Their General Wavenumber Regions

| Vibrational Mode | General Wavenumber Region (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Symmetric and asymmetric stretching of the amine group. |

| C-H Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations. |

| C=C Stretching | 1400 - 1650 | Aromatic ring carbon-carbon stretching. |

| C-N Stretching | 1250 - 1360 | Stretching of the carbon-nitrogen bond. |

| C-F Stretching | 1100 - 1400 | Stretching of the carbon-fluorine bonds. |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis used to predict the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context thaiscience.info.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO mdpi.com. Conversely, a small energy gap suggests higher reactivity. For instance, a DFT study on the related compound 4-bromoanilinium perchlorate (B79767) calculated a HOMO-LUMO energy gap of 4.104 eV, indicating significant stability mdpi.com.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity.

Table 3: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Measures molecular stability and reactivity. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For systems involving this compound, MD simulations can provide valuable insights into its conformational dynamics and intermolecular interactions, which are particularly relevant in the context of material science research umich.edu.

In these simulations, the molecule is placed within a simulated environment (e.g., a solvent box or a crystal lattice), and the trajectories of its atoms are calculated by solving Newton's equations of motion. This allows researchers to observe how the molecule behaves in a condensed phase, including its rotational and vibrational motions and how it interacts with neighboring molecules.

For material science applications, such as the development of organic semiconductors or polymers incorporating the this compound moiety, MD simulations can help understand:

Conformational Flexibility : How the orientation of the aniline group and the halogen atoms changes over time.

Intermolecular Interactions : The nature and strength of non-covalent interactions like hydrogen bonding (involving the -NH2 group) and π-π stacking between aromatic rings.

Bulk Properties : How the molecular-level behavior influences macroscopic properties of the material, such as its morphology and stability.

These simulations rely on force fields to define the potential energy of the system, enabling the study of large molecular assemblies over nanosecond timescales or longer umich.edu.

Structure Activity/property Relationship Sar/spr Studies on 4 Bromo 2,6 Difluoroaniline Derivatives

Impact of Halogen Substitution on Biological Activity and Efficacy

The type and position of halogen substituents on aniline-derived molecules can dramatically alter their interaction with biological targets, thereby affecting their therapeutic efficacy. In derivatives of 4-bromo-2,6-difluoroaniline, the interplay between the bulky, lipophilic bromine atom and the small, highly electronegative fluorine atoms is a key determinant of biological function.

Research into halogen-substituted compounds has shown that these modifications can lead to significant improvements in potency. For example, in the development of kinase inhibitors, a class of drugs often used in cancer therapy, the presence of specific halogens in the aniline (B41778) moiety can be critical. Studies on the drug vandetanib, which features a 4-bromo-2-fluoroaniline (B1266173) group, indicated a preference for small, lipophilic substituents like halogens at the 4-position of the aniline ring for optimal activity. acs.org Similarly, investigations into novel analgesics based on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides revealed that halogen-substituted derivatives exhibited considerably superior analgesic activity compared to established drugs like meloxicam (B1676189) and piroxicam (B610120). nih.gov

The substitution pattern affects how the molecule fits into the binding pocket of a target protein. For instance, X-ray crystallography studies of gefitinib (B1684475) analogues, which also target kinases, showed that a 3-chloro-4-fluoroaniline (B193440) substituent extends into a hydrophobic pocket of the EGFR protein, fitting more effectively than less fluorinated rings. acs.org The specific halogen and its position influence factors such as bond strength, polarity, and steric profile, which collectively modulate binding affinity and, consequently, biological efficacy. In some cases, the introduction of different halogens can lead to varied biological outcomes, as seen in studies where bromo-substituted compounds showed potential as antimicrobial agents. mdpi.comresearchgate.net

| Compound Series | Halogen Substitution Pattern | Observed Impact on Biological Activity | Therapeutic Area |

|---|---|---|---|

| Kinase Inhibitors (Vandetanib analogue) | 4-Bromo-2-fluoroaniline | Small lipophilic halogens at C-4' position were preferred for activity. acs.org | Oncology |

| Benzothiazine Carboxanilides | Various halogen substitutions (Cl, Br, F) on the anilide ring | Substances found to be considerably superior to meloxicam and piroxicam in analgesic activity. nih.gov | Analgesics |

| Kinase Inhibitors (Gefitinib analogue) | 3-Chloro-4-fluoroaniline | Aromatic ring fits effectively into the hydrophobic pocket of the EGFR ATP binding cleft. acs.org | Oncology |

| Pyrazine Carboxamides | 4-Bromo-3-methylaniline core modified with various aryl groups | Derivatives showed potent antibacterial activity against extensively drug-resistant (XDR) S. Typhi. mdpi.com | Antibacterial |

Role of Fluorine in Metabolic Stability and Bioavailability in Drug Candidates

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties, particularly metabolic stability and bioavailability. nih.govnih.gov The two fluorine atoms at the ortho-positions of this compound play a critical role in conferring these desirable attributes to its derivatives.

Furthermore, fluorine's high electronegativity can influence the physicochemical properties of a molecule. ijfans.org The electron-withdrawing nature of the fluorine atoms in this compound decreases the basicity (pKa) of the aniline's amino group. nih.govpharmacyfreak.com This modulation of pKa is crucial because it affects the ionization state of the molecule at physiological pH. A lower basicity can reduce unwanted interactions and improve a compound's ability to permeate cellular membranes, which is a key factor for oral bioavailability. ijfans.org Improved membrane permeability allows the drug to be absorbed more efficiently from the gastrointestinal tract into the bloodstream. nih.govresearchgate.net The collective effect of enhanced metabolic stability and improved membrane permeation contributes to greater bioavailability, meaning a larger fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. chemimpex.comnih.gov

Tuning Electronic Properties for Organic Electronic and Material Science Applications

In the realm of materials science, this compound serves as a valuable building block for the synthesis of organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. univook.comossila.com The specific halogen substitution pattern allows for precise tuning of the electronic properties of the resulting materials.

The two ortho-fluorine substituents exert a strong electron-withdrawing inductive effect, which lowers the energy level of the Highest Occupied Molecular Orbital (HOMO) of derivative molecules. smolecule.com A lower HOMO level is advantageous as it enhances the material's oxidative stability and improves the efficiency of charge (hole) injection from the anode in electronic devices like OLEDs. smolecule.com Additionally, the steric influence of the ortho-fluorines can force a more planar geometry in larger molecules, such as triarylamines synthesized from this building block. smolecule.com This quasi-planar structure promotes effective π-π stacking between molecules in the solid state, which is crucial for efficient charge transport. smolecule.com

The bromine atom at the 4-position acts as a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. ossila.comsmolecule.com These reactions allow for the covalent attachment of various aromatic and π-conjugated systems, effectively extending the molecule's conjugation. By systematically changing the coupling partner, researchers can fine-tune the electronic properties of the final material, including the HOMO and LUMO energy levels and the resulting energy bandgap. smolecule.com This precise control over the frontier molecular orbitals is essential for designing materials with specific light absorption or emission colors and for optimizing charge transport characteristics in organic semiconductors. ossila.combeilstein-journals.org For example, conjugated triarylamines derived from this compound have been successfully employed as hole-transporting materials, a critical component in high-performance OLEDs and solar cells. univook.comossila.com

| Modification to this compound Core | Resulting Material Class | Impact on Electronic Properties | Application |

|---|---|---|---|

| Incorporation of two ortho-Fluorine atoms | Fluorinated Anilines | Lowers HOMO energy level, enhancing oxidative stability. smolecule.com | Charge Injection Layers |

| Synthesis of Triarylamines via Buchwald-Hartwig amination | Hole-Transporting Materials | Enforces quasi-planar geometry, promoting π-π stacking and efficient charge transport. smolecule.com | OLEDs, Perovskite Solar Cells |

| Pd-catalyzed coupling at the Bromine site with various boronic acids | π-Conjugated Systems | Enables fine-tuning of HOMO-LUMO energy levels and the optical bandgap. smolecule.com | Organic Semiconductors |

| Synthesis of λ5‐phosphinines | Fluorescent Emitters | Allows for structural variations to fine-tune optical and redox properties for efficient emission. nih.gov | Blue Fluorescent OLEDs |

Future Research Directions and Emerging Applications for 4 Bromo 2,6 Difluoroaniline

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 4-bromo-2,6-difluoroaniline involves the direct bromination of 2,6-difluoroaniline (B139000) using elemental bromine and a solvent like acetic acid. chemicalbook.com While effective, this method presents challenges common to traditional halogenation, including the use of hazardous reagents and the potential for impurity generation. guidechem.com Future research is increasingly focused on developing novel and more sustainable synthetic routes that are both efficient and environmentally benign.

A significant area of exploration is biocatalysis, specifically the use of halogenating enzymes. researchgate.net These enzymes offer high selectivity under mild reaction conditions, using environmentally safe oxidants and halogen sources. researchgate.net Several classes of enzymes that catalyze oxidative halogenation are being investigated:

Flavin-dependent halogenases (FDHs): These enzymes are particularly promising due to their ability to site-selectively halogenate electron-rich aromatic compounds. researchgate.net They use halide anions (like Br-) and molecular oxygen as a terminal oxidant, presenting a green alternative to traditional methods. researchgate.net

Heme-dependent and Vanadium-dependent Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize bromide, facilitating the electrophilic bromination of aromatic substrates. acs.org

Non-heme Iron/2-Oxoglutarate Dependent Halogenases: This class of enzymes can install halogen atoms via a radical-based mechanism, offering different reactivity and substrate scope. frontiersin.org

These enzymatic strategies could lead to cleaner production processes with higher yields and regioselectivity, minimizing waste. researchgate.netnih.gov Another innovative approach in chemical synthesis is the development of advanced catalytic systems, such as palladium-catalyzed meta-C–H bromination, which offers unprecedented control over selectivity, overcoming the typical ortho- and para-directing effects in electrophilic aromatic substitution.

Table 1: Comparison of Synthetic Methodologies for Aromatic Bromination

| Feature | Conventional Synthesis (e.g., Br2/CH3COOH) | Biocatalytic Synthesis (e.g., Halogenases) |

|---|---|---|

| Reagents | Elemental Bromine, Acetic Acid | Halide Salts (e.g., NaBr), O2/H2O2 |

| Conditions | Often requires temperature control, anhydrous conditions | Mild, aqueous, near-neutral pH, room temperature |

| Selectivity | Moderate to good; risk of over-halogenation | High to excellent regioselectivity |

| Sustainability | Use of hazardous reagents, potential for halogenated waste | Environmentally benign, uses non-toxic reagents |

| Key Challenges | Waste disposal, reagent handling, potential impurities | Enzyme stability, substrate scope, process scale-up |

Expansion into New Areas of Medicinal Chemistry and Drug Discovery

This compound is a recognized intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-cancer and anti-inflammatory agents. Its fluorinated structure is highly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Future research is expanding its application beyond a simple scaffold. The compound is being integrated into sophisticated drug delivery systems. For instance, it is a key component in the synthesis of molecules used in supramolecular hydrogels capable of the selective, light-induced release of potent anticancer agents. ossila.com This points toward its use in creating targeted therapies that can deliver a therapeutic payload directly to cancer cells, potentially minimizing side effects. The versatility of its functional groups makes it an ideal starting material for creating libraries of complex molecules for screening against a wide range of biological targets.

Advanced Materials for Energy Conversion and Optoelectronics